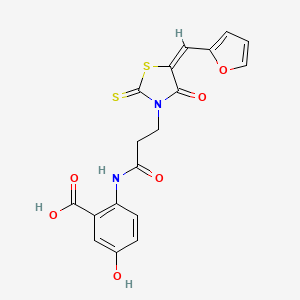

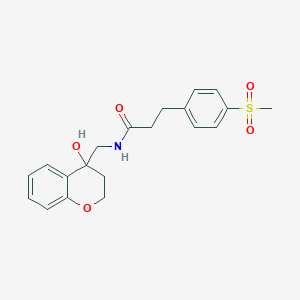

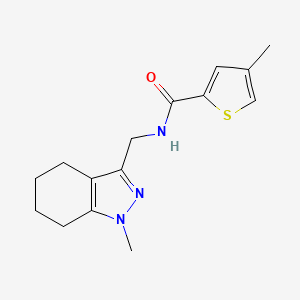

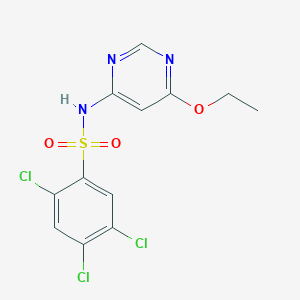

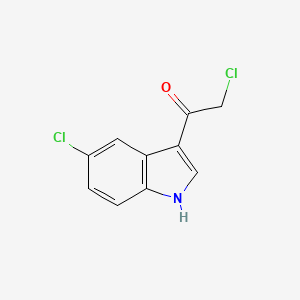

![molecular formula C8H11Cl2N3 B2780165 Imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride CAS No. 2580236-90-2](/img/structure/B2780165.png)

Imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

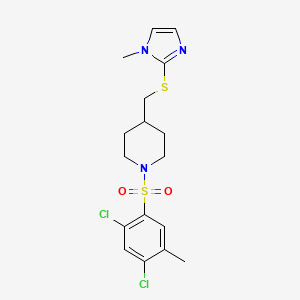

Imidazo[1,2-a]pyridin-7-ylmethanamine is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has a CAS Number of 1073428-81-5 and a molecular weight of 147.18 . The IUPAC name is imidazo[1,2-a]pyridin-7-ylmethanamine .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines affords various 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines .Molecular Structure Analysis

The InChI code for Imidazo[1,2-a]pyridin-7-ylmethanamine is 1S/C8H9N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6,9H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are known for their versatility in organic synthesis and drug development. They can undergo various radical reactions for direct functionalization . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride has a molecular weight of 220.1 . It is a powder at room temperature . The salt data is Cl .Scientific Research Applications

Pharmacological Properties and Therapeutic Agents

Imidazo[1,2-a]pyridine and its analogues have been extensively studied for their pharmacological properties. These compounds have shown promise in a variety of medicinal chemistry applications, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. Their representation in various marketed preparations underscores the scaffold's significance in drug development. Structural modifications of this scaffold aim to discover and develop novel therapeutic agents, highlighting its potential for creating drug-like chemical libraries for biological screening (Deep et al., 2016).

Role in Enzyme Inhibition and Receptor Ligand Development

Research on imidazo[1,2-a]pyridine analogues has been divided into categories focusing on enzyme inhibitors, receptor ligands, and anti-infectious agents. This classification reflects the compound's versatility in targeting different biological pathways and mechanisms. The ongoing investigation into these areas aims to deepen the understanding of the compound's pharmacological capabilities, which could lead to the development of new drugs with improved efficacy and specificity (Enguehard-Gueiffier & Gueiffier, 2007).

Synthesis and Functionalization Techniques

The synthesis of imidazo[1,2-a]pyridines and their functionalization play a crucial role in medicinal chemistry, with efforts focused on utilizing inexpensive catalysts and mild reaction conditions. Recent research has developed new methods for the synthesis of these compounds using readily available substrates and catalysts, thereby enhancing their biological activity. Such advancements in synthesis techniques are essential for the rapid development of new pharmaceutical agents, demonstrating the scaffold's importance in drug discovery (Ravi & Adimurthy, 2017).

Application in Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, showcasing their antisecretory and cytoprotective properties. This application underscores the compound's therapeutic versatility, with specific derivatives demonstrating significant potential in treating ulcer-related conditions (Starrett et al., 1989).

Safety and Hazards

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The imidazo[1,2-a]pyridine scaffold is known to be involved in various branches of chemistry, suggesting its potential to interact with multiple biochemical pathways .

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown submicromolar inhibitory activity against various tumor cell lines .

Action Environment

It’s worth noting that the synthesis and functionalization of imidazo[1,2-a]pyridines can be influenced by various reaction conditions .

properties

IUPAC Name |

imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.2ClH/c9-6-7-1-3-11-4-2-10-8(11)5-7;;/h1-5H,6,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSFCRIJARLXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-7-ylmethanamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

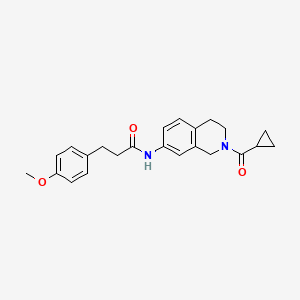

![2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B2780083.png)

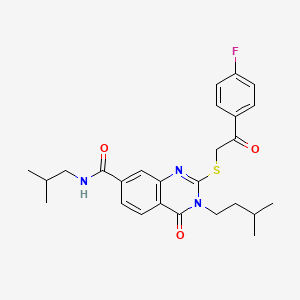

![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2780087.png)

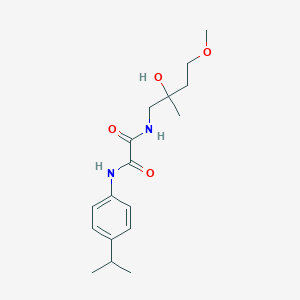

![6-{3-[(3,4-difluorobenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2780099.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2780103.png)